molecular formula C17H15ClFNO3 B2666021 2-Oxo-2-[(2-phenylethyl)amino]ethyl 5-chloro-2-fluorobenzoate CAS No. 1794909-42-4

2-Oxo-2-[(2-phenylethyl)amino]ethyl 5-chloro-2-fluorobenzoate

Cat. No. B2666021
M. Wt: 335.76
InChI Key: ZNLVUZLRQIMCTD-UHFFFAOYSA-N
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Description

The compound is an organic molecule with multiple functional groups. It contains a 2-oxo-2-phenylethyl group, an amino group, and a 5-chloro-2-fluorobenzoate group. These groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of multiple functional groups and aromatic rings. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Without specific data, we can only speculate based on the compound’s structure .

Safety And Hazards

Safety and hazard information would typically be provided in a Material Safety Data Sheet (MSDS) for the compound. Without this information, it’s important to treat the compound as potentially hazardous and handle it with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could involve in-depth experimental studies and potentially computational modeling .

properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 5-chloro-2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c18-13-6-7-15(19)14(10-13)17(22)23-11-16(21)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLVUZLRQIMCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-fluorobenzoate

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